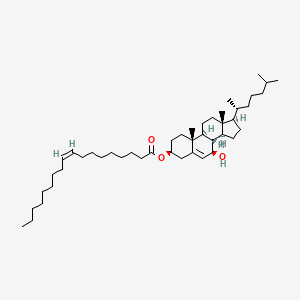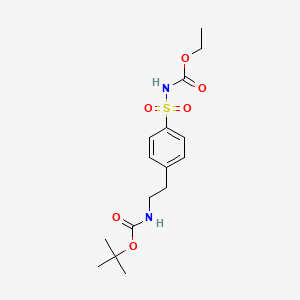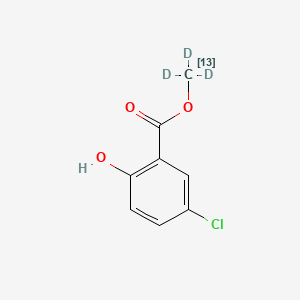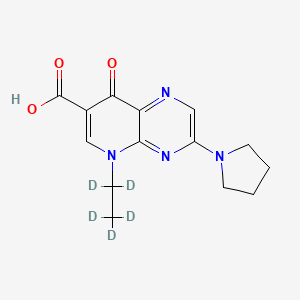
Phéntolamine-d4 chlorhydrate
Vue d'ensemble
Description
Phentolamine-d4 Hydrochloride is the deuterium labeled version of Phentolamine Hydrochloride . Phentolamine Hydrochloride is a reversible, non-selective, and orally active blocker of α1 and α2 adrenergic receptors that expands blood vessels to reduce peripheral vascular resistance .
Molecular Structure Analysis
The molecular formula of Phentolamine-d4 Hydrochloride is C17H15D4N3O•HCl . The molecular weight is 321.8 g/mol .Physical And Chemical Properties Analysis
Phentolamine-d4 Hydrochloride is a solid substance . It’s slightly soluble in DMSO and Methanol . The exact melting and boiling points are not determined .Applications De Recherche Scientifique
Amélioration de l'efficacité des antibiotiques
La phéntolamine a été étudiée pour sa capacité à améliorer l'activité antibactérienne des antibiotiques macrolides contre les bactéries Gram-négatives multirésistantes (MDR) . Ceci est particulièrement important car les infections bactériennes MDR représentent un défi majeur dans les milieux cliniques en raison des options de traitement limitées.
Neuroprotection et récupération fonctionnelle
La recherche a démontré que la phéntolamine peut protéger la myélinisation des axones, prévenir l'atrophie musculaire et améliorer la récupération fonctionnelle après une lésion nerveuse . Ceci suggère des applications potentielles dans le traitement des affections liées aux lésions nerveuses et aux maladies de fonte musculaire.
Gestion de la douleur chronique
La phéntolamine est utilisée en thérapie par perfusion pour le traitement de la douleur chronique . Son application dans la gestion de la douleur est basée sur ses propriétés vasodilatatrices, procurant un soulagement en réduisant la résistance vasculaire périphérique.
Recherche en protéomique
La forme deutérée de la phéntolamine, le chlorhydrate de phéntolamine-d4, est utilisée dans la recherche en protéomique comme étalon de référence biochimique en raison de son marquage isotopique stable . Cela permet une quantification plus précise dans les analyses par spectrométrie de masse.
Recherche cardiovasculaire
L'utilisation clinique principale de la phéntolamine est la gestion des urgences hypertensives, en particulier dans les cas de phéochromocytome . Son rôle dans la recherche cardiovasculaire s'étend à l'étude de ses effets sur la régulation de la pression artérielle et l'activité des récepteurs adrénergiques.
Études de biologie moléculaire
En biologie moléculaire, le chlorhydrate de phéntolamine-d4 peut être utilisé pour étudier l'interaction des médicaments avec les composants cellulaires. Il sert d'outil pour comprendre les mécanismes moléculaires de l'action et de la résistance des médicaments .
Applications en neurosciences
La phéntolamine s'est avérée prometteuse dans la recherche en neurosciences, en particulier dans les études relatives aux lésions de la moelle épinière et à la neuropathie axonale . Elle peut contribuer au développement de stratégies thérapeutiques pour les troubles neurologiques.
Essais biochimiques
Le chlorhydrate de phéntolamine-d4 est utilisé dans les essais biochimiques pour étudier son mécanisme d'action, tel que le découplage de la chaîne de transport des électrons et l'influence sur la synthèse de l'ATP . Ces études peuvent conduire à la découverte de nouveaux agents et stratégies thérapeutiques.
Mécanisme D'action
Target of Action
Phentolamine-d4 Hydrochloride primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in regulating the diameter of blood vessels and the contraction of smooth muscles .
Mode of Action
Phentolamine-d4 Hydrochloride acts as a reversible, competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . By blocking these receptors, it prevents the binding of norepinephrine, a neurotransmitter that causes vasoconstriction and increases blood pressure . As a result, it induces vasodilation, or the widening of blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by Phentolamine-d4 Hydrochloride is the norepinephrine-mediated vasoconstriction pathway . By blocking the alpha-adrenergic receptors, Phentolamine-d4 Hydrochloride inhibits this pathway, leading to vasodilation and a decrease in blood pressure .
Pharmacokinetics
Phentolamine-d4 Hydrochloride is administered through various routes including intravenously, intramuscularly, submucosally, and topically . The compound is metabolized in the liver and has an elimination half-life of 19 minutes . These properties influence its bioavailability and duration of action .
Result of Action
The primary molecular effect of Phentolamine-d4 Hydrochloride is the blockade of alpha-adrenergic receptors , leading to vasodilation . On a cellular level, this results in a relaxation of vascular smooth muscles . Clinically, this leads to a decrease in blood pressure and is used to treat hypertensive episodes .
Action Environment
The action of Phentolamine-d4 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other vasoactive substances can potentiate or diminish its vasodilatory effect . Additionally, the physiological state of the patient, such as their baseline blood pressure and the presence of any underlying conditions, can also impact the drug’s efficacy and stability .
Safety and Hazards
Orientations Futures
Phentolamine, the non-deuterated version of Phentolamine-d4, has been used in the treatment of hypertensive emergencies, as well as chronic and emergent pain . A recent study suggests that Phentolamine may hold significant promise in treating nerve injuries and denervation induced muscle atrophy following peripheral nerve injury . Given that Phentolamine-d4 Hydrochloride is the deuterium labeled version of Phentolamine, it could potentially be used in similar applications, particularly in research settings where the deuterium label may be useful for tracking the compound.
Analyse Biochimique
Biochemical Properties
Phentolamine-d4 Hydrochloride, like its parent compound, is known to interact with α1 and α2 adrenergic receptors . These receptors are proteins that play crucial roles in the sympathetic nervous system, mediating the body’s “fight or flight” response . By blocking these receptors, Phentolamine-d4 Hydrochloride can cause vasodilation, reducing peripheral vascular resistance .
Cellular Effects
Phentolamine-d4 Hydrochloride, through its action on α1 and α2 adrenergic receptors, can influence various cellular processes. For instance, it can affect cell signaling pathways related to vasoconstriction and vasodilation . It can also impact gene expression related to these pathways .
Molecular Mechanism
The molecular mechanism of Phentolamine-d4 Hydrochloride involves its binding to α1 and α2 adrenergic receptors, thereby blocking their function . This blockade leads to a relaxation of systemic vasculature, leading to hypotension . Unlike selective α1 blockers, Phentolamine-d4 Hydrochloride also inhibits α2 receptors, which function predominantly as presynaptic negative feedback for norepinephrine release .
Temporal Effects in Laboratory Settings
For instance, its clinical use for hypertension was halted due to cardiovascular and gastrointestinal adverse effects with the prolonged use of large oral doses .
Metabolic Pathways
Phentolamine-d4 Hydrochloride is likely to be involved in similar metabolic pathways as Phentolamine Hydrochloride. Some evidence suggests that Phentolamine Hydrochloride also stimulates beta-adrenergic receptors, thereby causing peripheral vasodilation .
Subcellular Localization
Given its function as an adrenergic receptor antagonist, it’s likely that it localizes to the cell membrane where these receptors are typically found .
Propriétés
IUPAC Name |
3-[4-methyl-N-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]anilino]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H/i9D2,10D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEJFGFQYKDAPM-PQDNHERISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)CN(C2=CC=C(C=C2)C)C3=CC(=CC=C3)O)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)





![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)

![rac-cis-3-[(Phenylmethyl)amino]cyclohexanol](/img/structure/B584428.png)

![N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B584430.png)
